molecular formula C12H9NO2S B1385735 6-(Phenylthio)nicotinic acid CAS No. 51362-48-2

6-(Phenylthio)nicotinic acid

Cat. No.: B1385735
CAS No.: 51362-48-2
M. Wt: 231.27 g/mol
InChI Key: PGPMGXDXFMRPJI-UHFFFAOYSA-N
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Description

6-(Phenylthio)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It features a phenylthio group attached to the 6-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 6-chloronicotinic acid, which undergoes a nucleophilic substitution reaction with thiophenol to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for nicotinic acid derivatives, including 6-(Phenylthio)nicotinic acid, often involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(Phenylthio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiophenol, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted nicotinic acid derivatives.

Mechanism of Action

The mechanism of action of 6-(Phenylthio)nicotinic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes like α-amylase and α-glucosidase, thereby inhibiting their activity. This noncompetitive inhibition mechanism offers advantages for function regulation over competitive inhibitors .

Comparison with Similar Compounds

6-(Phenylthio)nicotinic acid can be compared with other nicotinic acid derivatives, such as:

Uniqueness

The presence of the phenylthio group at the 6-position of the nicotinic acid ring imparts unique chemical properties to this compound, such as its specific reactivity in oxidation and substitution reactions. This makes it a valuable compound in the synthesis of specialized derivatives and in medicinal chemistry research .

Properties

IUPAC Name

6-phenylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPMGXDXFMRPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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